molecular formula C10H12ClNO B8529363 6-Tert-butyl-2-chloronicotinaldehyde

6-Tert-butyl-2-chloronicotinaldehyde

Cat. No.: B8529363
M. Wt: 197.66 g/mol
InChI Key: UXLNAKJUGCTJHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Tert-butyl-2-chloronicotinaldehyde is a substituted nicotinaldehyde derivative characterized by a tert-butyl group at the 6-position and a chlorine atom at the 2-position of the pyridine ring. This compound is structurally significant due to the electron-withdrawing chlorine and the sterically bulky tert-butyl group, which influence its reactivity and physicochemical properties.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

6-tert-butyl-2-chloropyridine-3-carbaldehyde

InChI

InChI=1S/C10H12ClNO/c1-10(2,3)8-5-4-7(6-13)9(11)12-8/h4-6H,1-3H3

InChI Key

UXLNAKJUGCTJHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=C(C=C1)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Steric and Electronic Effects

  • This group also enhances lipophilicity, improving membrane permeability in bioactive molecules.
  • Chlorine vs. Fluorine : The 2-chloro substituent exerts a stronger electron-withdrawing effect than fluorine (e.g., in 6-(tert-Butyl)-5-fluoronicotinaldehyde), directing electrophilic attacks to specific ring positions. However, fluorine’s smaller size allows for better metabolic stability in pharmaceuticals .

Physicochemical Properties

  • Solubility : tert-butyl-substituted derivatives (e.g., this compound) exhibit lower water solubility compared to methyl or hydroxyl analogs (e.g., 6-(tert-Butyl)-5-hydroxynicotinaldehyde, CAS 1289176-18-6) due to increased hydrophobicity .
  • Thermal Stability : Bulky tert-butyl groups enhance thermal stability, making such compounds suitable for high-temperature reactions or materials science applications .

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